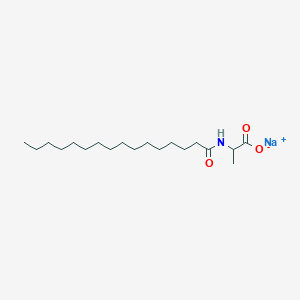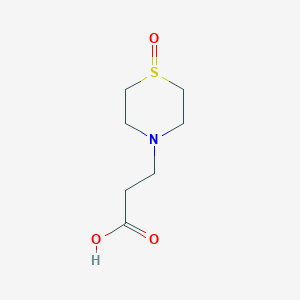
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol is an organic compound characterized by its unique structure, which includes multiple double bonds and a thiol group. This compound is part of the broader class of terpenes, which are known for their diverse biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol typically involves the use of starting materials such as isoprene units or other terpenoid precursors. The synthetic route may include steps such as:
Isoprene Polymerization: Polymerizing isoprene units to form the desired carbon skeleton.
Functional Group Introduction: Introducing the thiol group through reactions such as thiolation.
Double Bond Formation: Ensuring the correct placement of double bonds through controlled reactions like dehydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. Techniques such as catalytic processes and continuous flow reactors can be employed to enhance production rates and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Double bonds can be reduced to single bonds using hydrogenation.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Saturated hydrocarbons.
Substitution: Thioethers or thioesters.
Wissenschaftliche Forschungsanwendungen
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which (2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol exerts its effects involves interactions with various molecular targets and pathways. For example, its thiol group can interact with proteins and enzymes, potentially modulating their activity. The compound’s structure allows it to participate in redox reactions, influencing cellular oxidative stress levels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl propionate
- (E,E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl dodecanoate
Uniqueness
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H26S |
|---|---|
Molekulargewicht |
238.4 g/mol |
IUPAC-Name |
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol |
InChI |
InChI=1S/C15H26S/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+ |
InChI-Schlüssel |
CJWPDADGDASKGI-YFVJMOTDSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CS)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCS)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


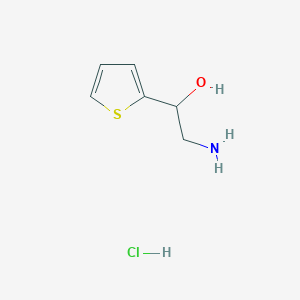

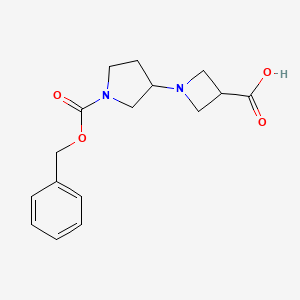
![D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, phenylmethyl ester, 4-methylbenzenesulfonate (ester) (9CI)](/img/structure/B12280165.png)
![{[(5-Azidopentyl)oxy]methyl}benzene](/img/structure/B12280175.png)

![2-(2-Bromophenyl)-1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12280194.png)
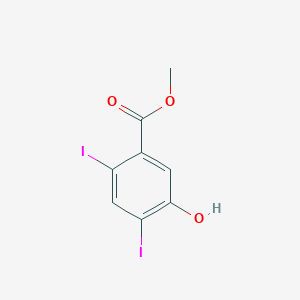
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine](/img/structure/B12280202.png)
![Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester](/img/structure/B12280210.png)
![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280212.png)
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamidehydrochloride](/img/structure/B12280213.png)
